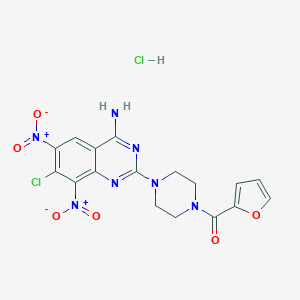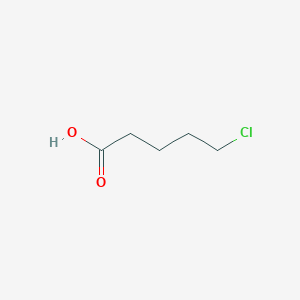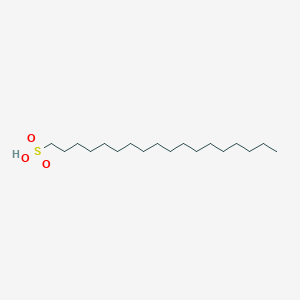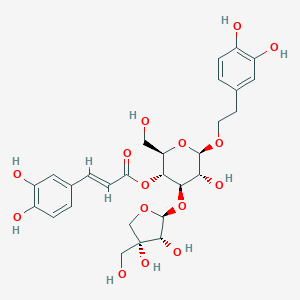
2-Chloro-6-(3-hydroxypropylamino)-1-phénalénone
Vue d'ensemble
Description
2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone is a derivative of phenalenone, a class of polyketide natural products. Phenalenones are known for their diverse structures and biological activities, primarily characterized by their peri-fused tricyclic ring system.
Synthesis Analysis
The synthesis of phenalenone derivatives, including 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone, often involves complex organic reactions. For instance, the synthesis of phenalenone cores requires catalysis by fungal polyketide synthase and flavin-dependent monooxygenase, as described by Gao et al. (2016) in their study on phenalenone polyketide cyclization (Gao et al., 2016).
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone and similar compounds has been analyzed using various techniques, including NMR spectroscopy. The study by Caes and Jensen (2008) on 9-Hydroxyphenalenone using 2D NMR techniques provides insights into the structural aspects of similar phenalenone derivatives (Caes & Jensen, 2008).
Chemical Reactions and Properties
The chemical properties of phenalenone derivatives, including reactivity and interaction with other compounds, have been the subject of research. For example, the study by Kuroki et al. (1981) discusses the reactions of 3-Hydroxyphenalenone with various compounds, providing insight into the reactivity of related phenalenone derivatives (Kuroki et al., 1981).
Physical Properties Analysis
The physical properties of phenalenone dyes, including 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone, have been examined, particularly their dipole moments in different media. Bezrodna et al. (2018) explored these properties using a solvatochromic method, revealing insights into the polarity of these molecules (Bezrodna et al., 2018).
Chemical Properties Analysis
The chemical properties of phenalenone derivatives are diverse and complex. Research by Godard et al. (2020) on new phenalenone derivatives, including their synthesis and singlet oxygen quantum yield evaluation, provides insights into the chemical properties of similar compounds (Godard et al., 2020).
Applications De Recherche Scientifique
C16H14ClNO2 C_{16}H_{14}ClNO_{2} C16H14ClNO2
et une masse molaire de 287,74, a plusieurs applications uniques dans la recherche scientifique .Dérivatisation en HPLC
2-Chloro-6-(3-hydroxypropylamino)-1-phénalénone: est utilisé en chromatographie liquide haute performance (HPLC) pour la dérivatisation. Ce processus améliore la détection des composés qui sont autrement difficiles à analyser en raison de l'absence de propriétés détectables intrinsèques. En introduisant un agent de dérivatisation, les chercheurs peuvent améliorer la sensibilité et la sélectivité des méthodes de HPLC .
Études de fluorescence
L'aptitude du composé aux études de fluorescence découle de sa structure chimique, qui lui permet d'être utilisé comme une sonde fluorescente. Cette application est particulièrement précieuse en biochimie et en biologie cellulaire pour le suivi et la quantification des molécules biologiques .
Recherche sur la ferroptose
Dans le domaine de la recherche sur le cancer, This compound a été lié à des études sur la ferroptose, une forme de mort cellulaire régulée dépendante du fer. Comprendre le rôle du métabolisme lipidique dans la ferroptose peut fournir des informations sur la survie des cellules cancéreuses dans des conditions de stress métabolique .
Études du métabolisme lipidique
La pertinence du composé pour le métabolisme lipidique s'étend également à des applications plus larges. Il peut être utilisé pour étudier les voies métaboliques et les modifications des profils lipidiques, qui sont cruciales pour comprendre diverses maladies et développer des stratégies thérapeutiques .
Science des matériaux
En science des matériaux, This compound peut être utilisé dans la synthèse de nouveaux matériaux. Ses propriétés chimiques peuvent contribuer au développement de polymères ou de revêtements avancés avec des caractéristiques spécifiques .
Chimie analytique
En tant que réactif analytique, ce composé peut être utilisé dans le développement de nouvelles méthodes analytiques. Ses propriétés uniques peuvent aider à la création de tests chimiques plus précis et plus fiables .
Synthèse organique
En chimie organique, This compound sert de bloc de construction pour la synthèse de molécules organiques complexes. Ses sites réactifs en font un précurseur polyvalent pour diverses voies de synthèse .
Développement de médicaments
Enfin, le potentiel du composé dans le développement de médicaments ne doit pas être négligé. Ses caractéristiques structurelles pourraient être essentielles dans la conception de nouveaux médicaments, en particulier dans le domaine des thérapies ciblées où la spécificité et l'efficacité sont primordiales .
Propriétés
IUPAC Name |
2-chloro-6-(3-hydroxypropylamino)phenalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-13-9-10-5-6-14(18-7-2-8-19)11-3-1-4-12(15(10)11)16(13)20/h1,3-6,9,18-19H,2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTMJRGKWDPJHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C(=C3)Cl)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391808 | |
| Record name | 2-Chloro-6-[(3-hydroxypropyl)amino]-1H-phenalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113722-81-9 | |
| Record name | 2-Chloro-6-[(3-hydroxypropyl)amino]-1H-phenalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



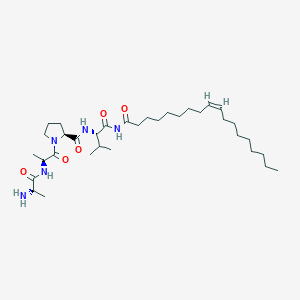
![2-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B53281.png)
